5-methylpiperidine-2-carboxylic acid hydrochloride

Description

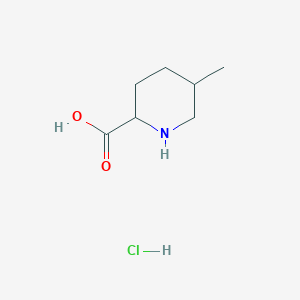

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOIKXGNNACYRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methylpiperidine-2-carboxylic acid hydrochloride typically involves the hydrogenation of substituted pyridines. A common method includes the use of a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine, which allows for acid-free hydrogenation with good yields and selectivity . The reaction is carried out in water as a solvent, making it an environmentally friendly process.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is usually obtained as a crystalline solid with a purity of at least 95% .

Chemical Reactions Analysis

Types of Reactions: 5-Methylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

5-Methylpiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anticancer activities.

Mechanism of Action

The mechanism of action of 5-methylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it has been shown to regulate crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, and PI3k/Aκt . These interactions result in the inhibition of cell migration and cell cycle arrest, thereby reducing the survivability of cancer cells.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Chloropyridinyl substitution (e.g., in CAS 1209326-97-5) introduces aromaticity and electronic effects, expanding binding interactions in drug-receptor complexes .

Stereochemistry: The (2S,5R) and (2S,5S) configurations of 5-hydroxypiperidine derivatives highlight the role of stereochemistry in biological activity, a critical factor absent in the non-chiral 5-methyl analog .

Salt Forms :

- Hydrochloride salts improve aqueous solubility, crucial for oral bioavailability. For example, LY2409881 hydrochloride () demonstrates the pharmaceutical relevance of hydrochloride salts in pyrimidine-based therapeutics .

Biological Activity

5-Methylpiperidine-2-carboxylic acid hydrochloride, a chiral compound with the molecular formula , is gaining attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a carboxylic acid functional group and a methyl substituent at the 5-position, denoted as (2S,5R)-5-methylpiperidine-2-carboxylic acid hydrochloride. The stereochemistry plays a crucial role in its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. It may function as an inhibitor or activator, modulating biochemical pathways that are critical in pain management and inflammation. Studies indicate that this compound can influence neurochemical signaling pathways, suggesting potential applications as an analgesic and anti-inflammatory agent.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

- Analgesic Properties : The compound shows promise in pain modulation, potentially impacting pain pathways through receptor interactions.

- Anti-inflammatory Effects : It may reduce inflammation by modulating immune responses.

- Antimicrobial Activity : Preliminary studies suggest it possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Key Characteristics | Biological Activity |

|---|---|---|---|

| 1-Methylpiperidine-2-carboxylic acid hydrochloride | Exhibits similar biological activities but differs in methyl substitution position. | Analgesic properties | |

| 5-Ethylpiperidine-2-carboxylic acid hydrochloride | Longer ethyl chain may influence lipophilicity and receptor interactions. | Potentially different pharmacological properties | |

| 1-Piperidinecarboxylic acid hydrochloride | Lacks the methyl group at the 5-position; may show different pharmacological properties. | Varies based on structural differences |

The distinct methyl substitution pattern in this compound enhances its solubility and bioavailability compared to other piperidine derivatives .

Case Studies and Research Findings

Recent studies have evaluated the pharmacokinetic properties of this compound, focusing on absorption, distribution, metabolism, and excretion (ADME). These studies are essential for understanding how the compound behaves in biological systems and its potential therapeutic effects .

In one notable study, various bioassays assessed the efficacy and toxicity of this compound. Results indicated that its activity is dose-dependent, necessitating careful evaluation during drug development processes .

Moreover, interaction studies have shown that this compound exhibits significant binding affinity to neurotransmitter receptors, which is critical for predicting its pharmacological profile and potential side effects when used in combination with other drugs .

Q & A

Q. What are the optimal conditions for synthesizing 5-methylpiperidine-2-carboxylic acid hydrochloride, and how can purity be maximized?

Methodological Answer:

- Synthesis Optimization : Start with ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate as a precursor, using reductive amination under hydrogenation conditions (e.g., H₂/Pd-C in ethanol) to introduce the methyl group. Hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether .

- Purity Control : Monitor reaction progress with TLC (silica gel, hexane:ethyl acetate 3:1). Recrystallize the final product from ethanol/water (1:1) to remove unreacted intermediates. Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment (>98%) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Look for characteristic signals: δ 1.35–1.45 (m, methyl group), δ 3.20–3.50 (m, piperidine protons), and δ 12.5 (broad, carboxylic acid proton).

- ¹³C NMR : Peaks at δ 175–180 ppm (carboxylic acid) and δ 45–50 ppm (piperidine C-2) confirm the structure .

- IR Spectroscopy : Absorbances at 2500–3000 cm⁻¹ (broad, -NH⁺Cl⁻) and 1700–1750 cm⁻¹ (C=O stretch) are diagnostic .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution immediately. No acute toxicity data is available, so treat all exposures as potentially hazardous .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for modifying the piperidine ring in this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model methyl group introduction or ring functionalization. Compare activation energies of proposed pathways to identify kinetically favorable routes .

- Reaction Design : Integrate computational predictions with high-throughput screening. For example, test substituents at the piperidine C-5 position using automated liquid handlers under inert conditions (Ar atmosphere) .

Q. What strategies resolve contradictions in reported toxicity data for piperidine derivatives?

Methodological Answer:

- Data Reconciliation : Cross-reference in vitro assays (e.g., Ames test for mutagenicity) with in silico predictions (e.g., OECD QSAR Toolbox). For example, conflicting carcinogenicity data (IARC vs. ACGIH classifications) may arise from differing metabolite profiles; test metabolite stability via LC-MS/MS .

- Experimental Validation : Conduct dose-response studies in human hepatocyte models (e.g., HepG2 cells) to assess cytotoxicity thresholds. Use EC50 values to rank hazard potential .

Q. How does the hydrochloride salt form influence the compound’s bioavailability in pharmacological studies?

Methodological Answer:

- Solubility Testing : Compare solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2). The hydrochloride salt typically shows higher aqueous solubility (>50 mg/mL) than the free base, enhancing oral bioavailability .

- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp). A Papp > 1 × 10⁻⁶ cm/s indicates good intestinal absorption .

Q. What advanced separation techniques isolate enantiomers of this compound for stereochemical studies?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column with n-hexane/isopropanol (80:20, 0.1% trifluoroacetic acid) at 1 mL/min. Monitor enantiomeric excess (ee) via UV detection at 254 nm .

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and analyze crystal structures via X-ray diffraction to confirm absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.